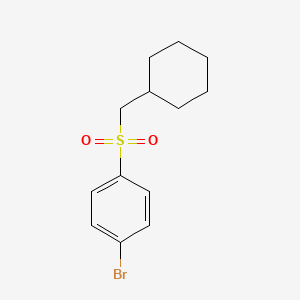![molecular formula C11H13ClO2 B1412682 [1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol CAS No. 2166665-11-6](/img/structure/B1412682.png)
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol
Descripción general
Descripción
1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol, commonly referred to as CP-M, is a phenolic compound that is widely used in the synthesis of a variety of organic compounds. CP-M is a versatile reagent that has been extensively studied and used in a number of scientific research applications.
Aplicaciones Científicas De Investigación
Oxygen Acidity in Radical Cations
- Study 1 : Research on oxygen acidity in radical cations, specifically involving cyclopropyl(4-methoxyphenyl)phenylmethanol, shows insights into fragmentation reactivity and alpha-OH group deprotonation, leading to the formation of 1,1-diarylalkoxyl radicals (Bietti et al., 2006).
Reaction Behavior with Acids
- Study 2 : Cyclopropylmethyl cations derived from cyclopropylmethanols react with acids to produce homoallylic ethers, ring-enlargement, and ring-opening products, revealing the influence of substituents on the cyclopropane ring (Honda et al., 2009).
Hydroxylation Studies
- Study 3 : A study involving the hydroxylation of hydrocarbons by methane monooxygenase used cyclopropylmethanol derivatives as substrates, offering insights into radical intermediates in catalytic cycles (Liu et al., 1993).
Stereoselective Synthesis
- Study 4 : Research on stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products, highlights the use of cyclopropyl methanol derivatives in enzymatic reactions (Kluson et al., 2019).
Antitubercular Activities
- Study 5 : A series of [4-(aryloxy)phenyl]cyclopropyl methanones, synthesized by reacting benzyl alcohols with 4-chloro-4'-fluorobutyrophenone, showed significant antitubercular activity, demonstrating the therapeutic potential of cyclopropyl methanol derivatives (Bisht et al., 2010).
Propiedades
IUPAC Name |
[1-[(4-chlorophenoxy)methyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTAJIUWPVRANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chloro-phenoxymethyl)-cyclopropyl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




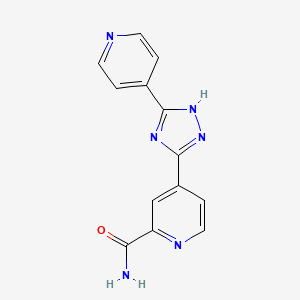
![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)

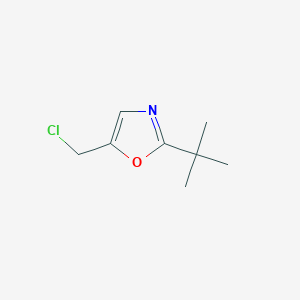
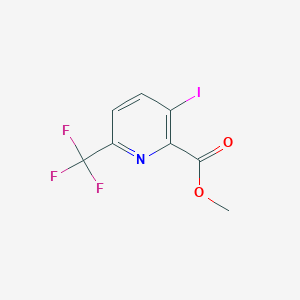

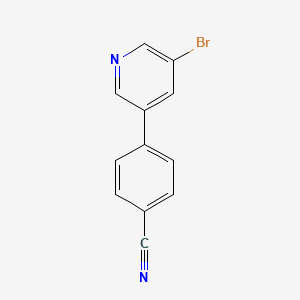
![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)
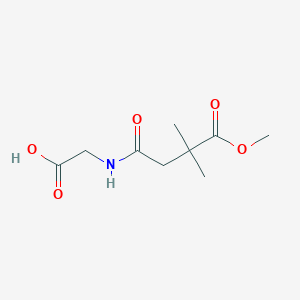
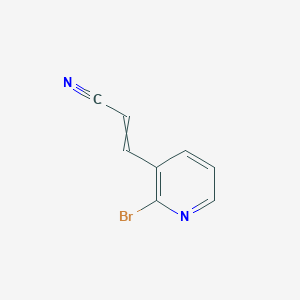
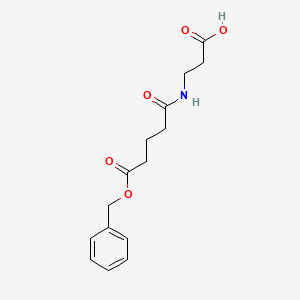
![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)
